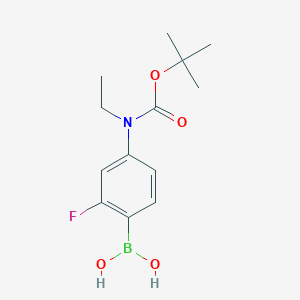
4-(N-BOC-N-乙基氨基)-2-氟苯硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-(N-BOC-N-Ethylamino)-2-fluorophenylboronic acid” is a chemical compound with the molecular formula C13H20BNO4. Its molecular weight is 265.12 . The compound is also known as "(4-((tert-butoxycarbonyl)(ethyl)amino)phenyl)boronic acid" .
Synthesis Analysis
The synthesis of compounds similar to “4-(N-BOC-N-Ethylamino)-2-fluorophenylboronic acid” often involves the use of tert-butyloxycarbonyl (Boc) as a protecting group for amines . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported, which involves using oxalyl chloride in methanol .
Molecular Structure Analysis
The molecular structure of “4-(N-BOC-N-Ethylamino)-2-fluorophenylboronic acid” consists of a phenyl ring (C6H5-) attached to a boronic acid group (-B(OH)2), an ethylamino group (-NH-C2H5), and a tert-butoxycarbonyl (Boc) group .
Chemical Reactions Analysis
The Boc group in “4-(N-BOC-N-Ethylamino)-2-fluorophenylboronic acid” can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been reported .
科学研究应用
葡萄糖传感技术
硼酸衍生物(包括 4-(N-BOC-N-乙基氨基)-2-氟苯硼酸)的一个显着应用是葡萄糖传感材料的开发。这些材料被设计用于无创或微创地监测葡萄糖水平,这是糖尿病管理的关键方面。将新的硼酸衍生物用作分子识别元件,提高了葡萄糖传感器在生理 pH 值下的灵敏度和选择性。例如,Alexeev 等人 (2004) 开发的改进型光子葡萄糖传感材料展示了在泪液浓度范围内检测葡萄糖的重大进展,展示了在眼内植入物或诊断隐形眼镜中的潜在应用 (Alexeev 等人,2004 年)。
有机合成和材料科学
硼酸在有机合成中起着至关重要的作用,特别是在铃木-宫浦偶联反应中。这些反应是为制药、农用化学品和有机材料创建复杂分子的基础。正如张达 (2015) 所讨论的,4-(N-BOC-N-乙基氨基)-2-氟苯硼酸本身的合成凸显了其作为有机合成中间体的显着性,因为它具有相容性、低毒性和在各种条件下的稳定性 (张达,2015 年)。
荧光猝灭和传感器开发
对硼酸衍生物(包括类似于 4-(N-BOC-N-乙基氨基)-2-氟苯硼酸的衍生物)中荧光猝灭机制的研究,为开发用于各种应用的荧光传感器提供了见解。Geethanjali 等人 (2015) 探讨了硼酸衍生物的荧光猝灭,这有助于理解这些分子与潜在分析物之间的相互作用动力学,为先进传感技术的设计铺平了道路 (Geethanjali 等人,2015 年)。
先进材料应用
用苯硼酸基团(类似于 4-(N-BOC-N-乙基氨基)-2-氟苯硼酸的功能)改性纳米颗粒,在生物医学和诊断方面提供了有前景的应用。Khanal 等人 (2013) 证明了苯硼酸改性纳米颗粒作为抗病毒抑制剂的潜力,展示了疾病管理和治疗开发的创新方法 (Khanal 等人,2013 年)。
属性
IUPAC Name |
[4-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-fluorophenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BFNO4/c1-5-16(12(17)20-13(2,3)4)9-6-7-10(14(18)19)11(15)8-9/h6-8,18-19H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLJPZZQEQYXOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)N(CC)C(=O)OC(C)(C)C)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

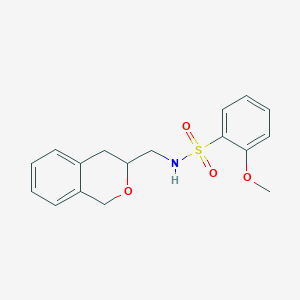
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzamide](/img/structure/B2984939.png)
![1-[2-Hydroxy-3-(4-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B2984940.png)
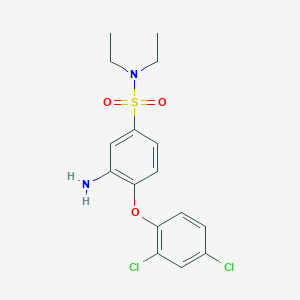
![5-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2984947.png)
![[2-(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
![5,6-Dimethyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2984950.png)
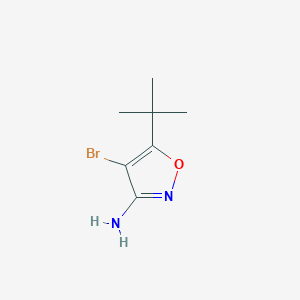
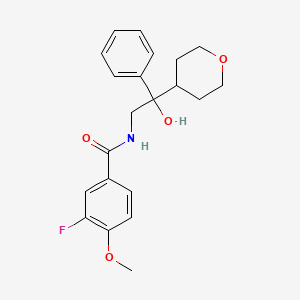
![5-chloro-N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2984953.png)
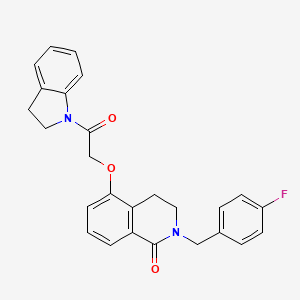


![6-Chloro-2-methyl-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridine-3-carboxamide](/img/structure/B2984958.png)